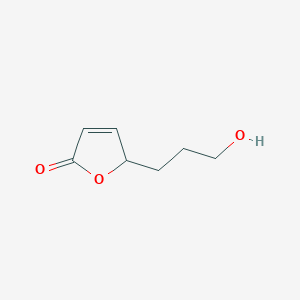
5-(3-Hydroxypropyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxypropyl)furan-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)furan-2(5H)-one can be achieved through several methods. One common approach involves the reaction of 5-methyl-2-furylpropionyl chloride with 2-(3’-hydroxypropyl)-furan in the presence of pyridine . This reaction yields the desired compound along with other esters of the furan series.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in scaling up the synthesis process for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxypropyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of 5-(3-oxopropyl)furan-2(5H)-one.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
5-(3-Hydroxypropyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxypropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-amino-3-hydroxypropyl)furan-2-carboxylic acid hydrochloride
- 5-bromo-N-heptyl-N-(3-hydroxypropyl)furan-2-carboxamide
- 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid
Uniqueness
5-(3-Hydroxypropyl)furan-2(5H)-one stands out due to its specific hydroxypropyl substitution, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in various synthetic pathways highlight its versatility and importance in scientific research and industrial applications.
Propriétés
Numéro CAS |
89376-85-2 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-(3-hydroxypropyl)-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c8-5-1-2-6-3-4-7(9)10-6/h3-4,6,8H,1-2,5H2 |
Clé InChI |
GHELRDQFDOIVPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)OC1CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]-3-methylbutan-1-ol](/img/structure/B14378479.png)
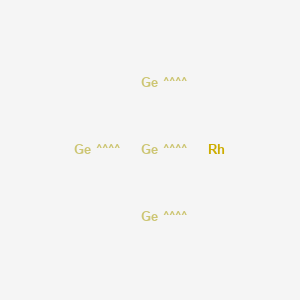
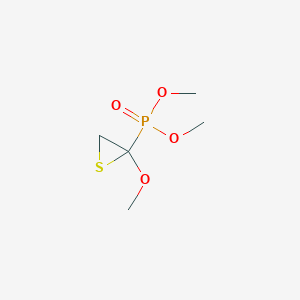
![7-Bromo-3-[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14378491.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}-N,N-dimethylethan-1-amine](/img/structure/B14378520.png)

![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
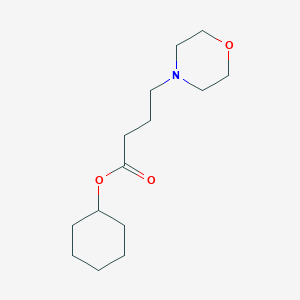

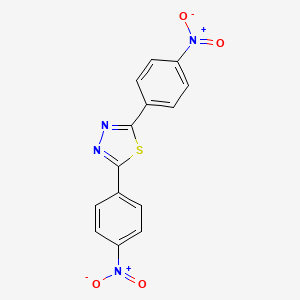
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
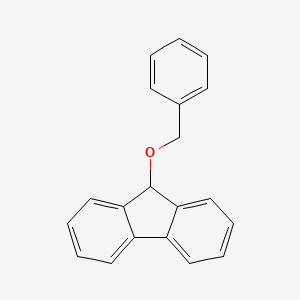
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)
